molecular formula C8H5BrO2S B188864 3-Brom-1-Benzothiophen-1,1-dioxid CAS No. 16957-97-4

3-Brom-1-Benzothiophen-1,1-dioxid

Katalognummer: B188864
CAS-Nummer: 16957-97-4
Molekulargewicht: 245.09 g/mol
InChI-Schlüssel: BWCBGYFBSVPRLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-1-benzothiophene 1,1-dioxide is an organosulfur compound with the molecular formula C8H5BrO2S It is a derivative of benzothiophene, where the sulfur atom is oxidized to a sulfone group, and a bromine atom is substituted at the third position of the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 3-Bromo-1-benzothiophene 1,1-dioxide involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This process forms a quaternary spirocyclization intermediate through selective ipso-addition, followed by an S-migration process to yield the desired product . The reaction typically uses graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature, with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .

Industrial Production Methods

Industrial production methods for 3-Bromo-1-benzothiophene 1,1-dioxide are not well-documented in the literature. the electrochemical synthesis method mentioned above could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-1-benzothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biologische Aktivität

3-Bromo-1-benzothiophene 1,1-dioxide is a compound belonging to the benzothiophene family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its anti-tubercular, anticancer, anti-inflammatory, and antimicrobial effects based on current research findings.

Chemical Structure and Properties

3-Bromo-1-benzothiophene 1,1-dioxide features a benzothiophene core with a bromine substituent at the 3-position and two oxo groups at the 1-position. This unique structure contributes to its biological activity.

Biological Activities

1. Anti-Tubercular Activity

Research indicates that compounds in the 3-substituted benzothiophene-1,1-dioxide series exhibit significant anti-tubercular properties. A study demonstrated that these compounds effectively inhibit the growth of Mycobacterium tuberculosis under aerobic conditions. The minimum inhibitory concentration (MIC) for some derivatives was as low as 2.6 µM, indicating potent activity against tuberculosis bacteria .

Table 1: Anti-Tubercular Activity of 3-Substituted Benzothiophenes

CompoundMIC (µM)Cytotoxicity (TC50 µM)
3-Bromo-1-benzothiophene 1,1-dioxide2.60.1
Oxadiazole derivative3-8Not specified
Imidazole derivativeLittle activityNot specified

Despite its efficacy, cytotoxicity remains a concern, as all synthesized compounds exhibited some level of toxicity towards eukaryotic cells .

2. Anticancer Activity

Benzothiophene derivatives, including 3-bromo-1-benzothiophene 1,1-dioxide, have shown promising anticancer activity. A quantitative structure-activity relationship (QSAR) analysis highlighted correlations between structural features and anticancer potency. Parameters such as polar surface area and electro-topological descriptors were significant in predicting efficacy against various cancer cell lines .

3. Anti-Inflammatory and Antimicrobial Effects

The compound also displays anti-inflammatory properties, which are beneficial in treating conditions characterized by chronic inflammation. Additionally, its antimicrobial activity has been documented against both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .

Case Studies

Case Study: Inhibition of Mycobacterium tuberculosis

A systematic study on the structure-activity relationship (SAR) of various benzothiophene derivatives revealed that specific substitutions at the C-3 position significantly enhance anti-tubercular activity while maintaining acceptable levels of cytotoxicity . The study concluded that further investigation into the mode of action could yield novel drug targets for tuberculosis treatment.

Case Study: Anticancer Efficacy

In another investigation focused on anticancer properties, several benzothiophene derivatives were tested against human cancer cell lines. The results indicated that modifications to the benzothiophene structure could lead to enhanced anticancer activity while minimizing cytotoxic effects on normal cells .

Eigenschaften

IUPAC Name

3-bromo-1-benzothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCBGYFBSVPRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2(=O)=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168727
Record name NSC 133589
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16957-97-4
Record name NSC 133589
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016957974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16957-97-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133589
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC 133589
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1lambda6-benzothiophene-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Bromobenzo[b]thiophene 1,1-dioxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA5WVD945
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.